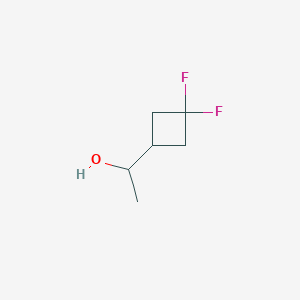

1-(3,3-Difluorocyclobutyl)ethan-1-ol

Description

BenchChem offers high-quality 1-(3,3-Difluorocyclobutyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,3-Difluorocyclobutyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,3-difluorocyclobutyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c1-4(9)5-2-6(7,8)3-5/h4-5,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJVSYLIEDZMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC(C1)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-ol

Abstract: The strategic incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties such as metabolic stability and binding affinity.[1][2] Among these, the gem-difluorocyclobutane moiety has emerged as a particularly valuable bioisostere. This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to 1-(3,3-difluorocyclobutyl)ethan-1-ol, a key building block for advanced pharmaceutical intermediates. We will delve into the causal nexus behind experimental choices, provide detailed, step-by-step protocols, and present a critical analysis of the reaction mechanisms and potential challenges. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of fluorinated cyclobutanes in their research endeavors.

Introduction: The Rationale for Fluorinated Cyclobutanes in Drug Discovery

The introduction of fluorine into drug candidates is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic profiles.[2] The gem-difluoromethylene group (CF2), in particular, serves as a lipophilic bioisostere for carbonyl groups and other functionalities, profoundly influencing molecular conformation and electronic properties.[3] When incorporated into a strained four-membered ring system like cyclobutane, the resulting 3,3-difluorocyclobutyl scaffold offers a unique combination of conformational rigidity and metabolic stability.[2] This makes 1-(3,3-difluorocyclobutyl)ethan-1-ol a highly desirable building block for the synthesis of novel therapeutics, particularly in areas such as oncology, where it can be a precursor for kinase inhibitors.[2]

Retrosynthetic Analysis and Strategic Approach

The synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol logically proceeds through the nucleophilic addition of an ethyl equivalent to a suitable 3,3-difluorocyclobutyl electrophile. A retrosynthetic analysis points towards 3,3-difluorocyclobutanone as a key intermediate. This commercially available ketone, however, presents unique challenges due to its susceptibility to elimination reactions under strongly basic conditions.[4][5]

Our proposed synthetic strategy, therefore, focuses on a two-step sequence:

-

Synthesis of the Key Intermediate: Preparation of 3,3-difluorocyclobutanone from readily available precursors.

-

Carbon-Carbon Bond Formation: A carefully controlled nucleophilic addition of an ethyl group to the carbonyl of 3,3-difluorocyclobutanone to yield the target tertiary alcohol.

This approach allows for a convergent and scalable synthesis, crucial for applications in drug development.

Synthesis of the Key Intermediate: 3,3-Difluorocyclobutanone

While 3,3-difluorocyclobutanone is commercially available, understanding its synthesis provides valuable insights into the chemistry of fluorinated small rings. A common laboratory-scale preparation involves the deoxofluorination of a suitable cyclobutanone precursor.[3]

Synthesis of Cyclobutanone

Cyclobutanone itself can be synthesized through various methods, including the ring expansion of cyclopropanone intermediates or the oxidation of cyclobutanol.[6][7] A reliable method involves the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, followed by oxidation.[6]

Deoxofluorination of 3-Oxocyclobutane-1,1-dicarboxylate

A practical route to 3,3-difluorocyclobutanone involves the deoxofluorination of a more stable precursor, such as a dialkyl 3-oxocyclobutane-1,1-dicarboxylate.[3] This approach circumvents the handling of the more volatile and potentially less stable cyclobutanone. The gem-dicarboxylate functionality also serves to activate the carbonyl group towards nucleophilic attack.

Reaction Scheme:

-

Step 1: Deoxofluorination of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate using a fluorinating agent like Diethylaminosulfur Trifluoride (DAST) or a safer alternative like Deoxo-Fluor.[3][8]

-

Step 2: Saponification and decarboxylation of the resulting diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate to yield 3,3-difluorocyclobutanecarboxylic acid.[9][10]

-

Step 3: Conversion of the carboxylic acid to the corresponding ketone.

dot graph "Deoxofluorination_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Diisopropyl_3-oxocyclobutane-1,1-dicarboxylate" [label="Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate"]; "Diisopropyl_3,3-difluorocyclobutane-1,1-dicarboxylate" [label="Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate"]; "3,3-Difluorocyclobutanecarboxylic_acid" [label="3,3-Difluorocyclobutanecarboxylic acid"]; "3,3-Difluorocyclobutanone" [label="3,3-Difluorocyclobutanone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Diisopropyl_3-oxocyclobutane-1,1-dicarboxylate" -> "Diisopropyl_3,3-difluorocyclobutane-1,1-dicarboxylate" [label="DAST or Deoxo-Fluor"]; "Diisopropyl_3,3-difluorocyclobutane-1,1-dicarboxylate" -> "3,3-Difluorocyclobutanecarboxylic_acid" [label="1. NaOH, MeOH/H2O\n2. H+"]; "3,3-Difluorocyclobutanecarboxylic_acid" -> "3,3-Difluorocyclobutanone" [label="Further transformation"]; } caption="Synthesis of 3,3-Difluorocyclobutanone"

Synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-ol

The critical step in the synthesis is the addition of an ethyl nucleophile to the carbonyl of 3,3-difluorocyclobutanone. Standard Grignard reagents or organolithium reagents are often problematic, leading to significant amounts of elimination byproducts.[4][5]

The Challenge of Nucleophilic Addition to 3,3-Difluorocyclobutanone

The presence of the two fluorine atoms significantly influences the reactivity of the cyclobutanone ring. The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, which is favorable for nucleophilic attack. However, the acidity of the protons alpha to the carbonyl is also increased, making the molecule susceptible to enolization and subsequent elimination of HF under strongly basic conditions.

A Superior Approach: Organolanthanum Reagents

Recent studies have demonstrated that organolanthanum reagents are highly effective for the nucleophilic addition to 3,3-difluorocyclobutanone, minimizing the formation of elimination byproducts.[4][5] The use of LaCl₃·2LiCl to transmetalate an organolithium or Grignard reagent generates a less basic, yet highly nucleophilic organolanthanum species that favors addition over elimination.[5]

Reaction Scheme:

dot graph "Grignard_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"3,3-Difluorocyclobutanone" [label="3,3-Difluorocyclobutanone"]; "Ethylmagnesium_bromide" [label="Ethylmagnesium bromide"]; "LaCl3_2LiCl" [label="LaCl3·2LiCl"]; "Intermediate_Complex" [label="Organolanthanum Intermediate"]; "Target_Molecule" [label="1-(3,3-Difluorocyclobutyl)ethan-1-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Ethylmagnesium_bromide" -> "Intermediate_Complex" [label="Transmetalation"]; "LaCl3_2LiCl" -> "Intermediate_Complex"; "3,3-Difluorocyclobutanone" -> "Intermediate_Complex" [label="Nucleophilic Addition"]; "Intermediate_Complex" -> "Target_Molecule" [label="Aqueous Workup"]; } caption="Organolanthanum-mediated ethyl addition"

Detailed Experimental Protocol

Materials:

-

3,3-Difluorocyclobutanone (CAS: 1273564-99-0)[11]

-

Ethylmagnesium bromide (3.0 M in diethyl ether)

-

Lanthanum(III) chloride lithium chloride complex (LaCl₃·2LiCl), 0.6 M in THF

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under an inert atmosphere of argon.

-

Addition of Reagents: Anhydrous diethyl ether is added to the flask, followed by the LaCl₃·2LiCl solution. The mixture is cooled to 0 °C in an ice bath.

-

Transmetalation: Ethylmagnesium bromide is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 30 minutes to ensure complete transmetalation.

-

Addition of Ketone: A solution of 3,3-difluorocyclobutanone in anhydrous diethyl ether is added dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(3,3-difluorocyclobutyl)ethan-1-ol.

Characterization of 1-(3,3-Difluorocyclobutyl)ethan-1-ol

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the hydroxyl functional group.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the CH-OH proton, the methyl group, and the cyclobutyl ring protons. |

| ¹³C NMR | A signal for the carbon bearing the hydroxyl group, the methyl carbon, and characteristic signals for the difluorinated cyclobutyl ring. |

| ¹⁹F NMR | A characteristic signal for the gem-difluoro group. |

| MS (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 136.14 g/mol .[12] |

| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ indicative of the O-H stretch. |

Safety Considerations

-

Diethylaminosulfur Trifluoride (DAST): DAST is a corrosive and flammable liquid that reacts violently with water.[8][13] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[13][14] Upon heating, DAST can decompose explosively.[8]

-

Grignard Reagents: Grignard reagents are highly flammable and react violently with water and other protic solvents.[15] All glassware must be thoroughly dried, and the reaction must be carried out under a strictly inert atmosphere.

-

General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE, working in a well-ventilated area, and having access to an emergency shower and eyewash station.

Conclusion

The synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol presented in this guide provides a reliable and scalable route to a valuable building block for drug discovery. The key to a successful synthesis lies in the careful control of the nucleophilic addition step, where the use of organolanthanum reagents is crucial to circumvent undesired elimination pathways. By following the detailed protocols and safety precautions outlined in this document, researchers can confidently prepare this important intermediate for their advanced research and development programs.

References

- Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. (n.d.).

- cyclobutanone - Organic Syntheses Procedure. (n.d.).

- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH. (n.d.).

- Cyclobutanone synthesis - ChemicalBook. (n.d.).

- Cyclobutanone - Wikipedia. (n.d.).

- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2025, October 16).

- Diethylaminosulfur trifluoride - Wikipedia. (n.d.).

- Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride - ChemicalBook. (2025, September 27).

- (Diethylamino)sulfur Trifluoride | 38078-09-0 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).

- Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. - ResearchGate. (n.d.).

- Working with Hazardous Chemicals - Organic Syntheses. (n.d.).

- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv. (n.d.).

- Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | The Journal of Organic Chemistry - ACS Publications. (2025, July 10).

- Synthesis of Fluoromethyl‐Substituted Cyclopentanones via Radical Fluorination and 1,2‐Alkyl Migration Cascade of Alkenyl Cyclobutanols - Sci-Hub. (n.d.).

- Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC - PubMed Central. (2025, July 10).

- 3,3-Difluorocyclobutanecarboxylic acid synthesis - ChemicalBook. (n.d.).

- Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) - Beilstein Journals. (2023, June 22).

- 19. The Grignard Reaction. (n.d.).

- Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) - Beilstein Archives. (2023, April 3).

- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.).

- Application Notes and Protocols: Grignard Reaction of 3-Fluorocyclobutane-1-carbaldehyde for the Synthesis of Novel Secondary Alcohols - Benchchem. (n.d.).

- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6).

- Wittig Reaction - Common Conditions. (n.d.).

- 3,3-difluorocyclobutanone | 1273564-99-0 - ChemicalBook. (2025, July 16).

- Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10).

- 2-(3,3-difluorocyclobutyl)ethan-1-ol(1056467-54-9) 1H NMR spectrum - ChemicalBook. (n.d.).

- Application Notes and Protocols: Wittig Reaction with 3-Fluorocyclobutane-1-carbaldehyde - Benchchem. (n.d.).

- 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3 ... - Google Patents. (n.d.).

- 1-(3,3-Difluorocyclobutyl)ethan-1-one - CymitQuimica. (n.d.).

- Wittig Reaction - Organic Chemistry Portal. (n.d.).

- Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure. (n.d.).

- Wittig reaction - Wikipedia. (n.d.).

- Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (n.d.).

- A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid - ResearchGate. (2025, August 7).

- 1-(3,3-difluorocyclobutyl)ethan-1-ol - 97%, high purity , CAS No.1784303-38-3 Allschoolabs. (n.d.).

- 1-(3,3-difluorocyclobutyl)ethan-1-ol | CymitQuimica. (n.d.).

- Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes - ResearchGate. (2025, August 10).

- 1621223-57-1|1-(3,3-Difluorocyclobutyl)ethan-1-one|BLD Pharm. (n.d.).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Cyclobutanone - Wikipedia [en.wikipedia.org]

- 8. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 9. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 3,3-difluorocyclobutanone | 1273564-99-0 [chemicalbook.com]

- 12. 1-(3,3-difluorocyclobutyl)ethan-1-ol | CymitQuimica [cymitquimica.com]

- 13. nbinno.com [nbinno.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. community.wvu.edu [community.wvu.edu]

1-(3,3-difluorocyclobutyl)ethan-1-ol CAS number 1784303-38-3

An In-Depth Technical Guide to 1-(3,3-difluorocyclobutyl)ethan-1-ol (CAS Number: 1784303-38-3)

This guide provides a comprehensive technical overview of 1-(3,3-difluorocyclobutyl)ethan-1-ol, a fluorinated alcohol of significant interest in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, and potential applications, grounding its claims in established scientific principles and recent literature.

Introduction: The Emergence of a Valuable Building Block

1-(3,3-difluorocyclobutyl)ethan-1-ol is a secondary alcohol featuring a gem-difluorinated cyclobutane ring. The strategic incorporation of fluorine into small molecules is a cornerstone of contemporary drug design, often leading to enhanced metabolic stability, improved binding affinity, and modulated physicochemical properties. The 3,3-difluorocyclobutyl moiety, in particular, is increasingly recognized as a valuable bioisostere for carbonyl and gem-dimethyl groups. Its rigid, four-membered ring system provides conformational constraint, while the electron-withdrawing nature of the fluorine atoms can influence the electronics of adjacent functional groups. This unique combination of features makes 1-(3,3-difluorocyclobutyl)ethan-1-ol a compelling building block for the synthesis of novel therapeutic agents.

Physicochemical Properties (Predicted)

Due to the novelty of this compound, extensive experimental data on its physicochemical properties is not yet publicly available. However, leveraging in-silico prediction tools, we can estimate key parameters to guide its use in a laboratory setting. These predictions are based on the compound's structure (SMILES: CC(C1CC(F)(F)C1)O) and should be used as a guide pending experimental verification.

| Property | Predicted Value |

| Molecular Formula | C6H10F2O |

| Molecular Weight | 136.14 g/mol |

| Boiling Point | 158.3 °C at 760 mmHg |

| LogP (Octanol-Water Partition Coefficient) | 0.85 |

| pKa (acidic, alcohol proton) | 15.2 |

| Water Solubility | 1.84 g/L |

Synthesis and Manufacturing

While a definitive, published synthesis for 1-(3,3-difluorocyclobutyl)ethan-1-ol is not yet available, two highly plausible and efficient synthetic routes can be proposed based on fundamental organic chemistry principles.

Route 1: Reduction of 1-(3,3-difluorocyclobutyl)ethan-1-one

This is arguably the most direct approach, involving the reduction of the corresponding ketone precursor, 1-(3,3-difluorocyclobutyl)ethan-1-one (CAS: 1621223-57-1)[1][2]. This ketone is commercially available from various suppliers.

Caption: Workflow for the synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol via ketone reduction.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 1-(3,3-difluorocyclobutyl)ethan-1-one (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH4) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The causality for the slow addition is to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the dropwise addition of water, followed by 1M HCl to neutralize the excess borohydride and decompose the borate esters.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route 2: Grignard Reaction with 3,3-Difluorocyclobutanecarbaldehyde

This route involves the formation of a new carbon-carbon bond by reacting a methyl Grignard reagent with the precursor aldehyde, 3,3-difluorocyclobutanecarbaldehyde. This method offers flexibility in introducing different alkyl or aryl groups at the alcohol position.

Caption: Workflow for the synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol via Grignard reaction.

Experimental Protocol:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Reactant Addition: Add a solution of 3,3-difluorocyclobutanecarbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) to the flask.

-

Grignard Addition: Cool the flask to 0 °C. Add methylmagnesium bromide (CH3MgBr) (1.2 eq, as a solution in THF or diethyl ether) dropwise from the dropping funnel. The rationale for this controlled addition is to manage the exothermic nature of the Grignard reaction[3][4][5].

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.

-

Quenching and Workup: Cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. Purify the crude alcohol by column chromatography.

Spectroscopic Analysis (Predicted)

To aid in the characterization of 1-(3,3-difluorocyclobutyl)ethan-1-ol, predicted spectroscopic data is provided below. This data is generated using computational models and should be used as a reference for comparison with experimental results.

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.85 | m | 1H | CH-OH |

| ~2.40 - 2.60 | m | 2H | CH₂ (adjacent to CF₂) |

| ~2.10 - 2.30 | m | 2H | CH₂ (adjacent to CH) |

| ~1.25 | d | 3H | CH₃ |

| ~1.80 | br s | 1H | OH |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~120 (t) | CF₂ |

| ~70 | CH-OH |

| ~40 (t) | CH₂ (adjacent to CF₂) |

| ~35 | CH (cyclobutyl) |

| ~20 | CH₃ |

Predicted Mass Spectrum (EI):

-

M+ (Molecular Ion): Not likely to be observed due to facile loss of water.

-

[M-H₂O]+: m/z 118.06

-

[M-CH₃]+: m/z 121.05

-

Base Peak: Likely m/z 45 ([C₂H₅O]+) or fragments arising from the difluorocyclobutyl ring.

Applications in Medicinal Chemistry

The true value of 1-(3,3-difluorocyclobutyl)ethan-1-ol lies in its potential as a versatile building block in drug discovery. The 3,3-difluorocyclobutyl group is a bioisostere of several common functional groups, offering a strategic tool to modulate molecular properties.

Caption: The role of the 3,3-difluorocyclobutyl moiety as a bioisostere.

Rationale for Use:

-

Metabolic Stability: The gem-difluoro group is resistant to oxidative metabolism, which can block a potential metabolic soft spot in a drug candidate. Replacing a metabolically labile group, such as a gem-dimethyl group, with the 3,3-difluorocyclobutyl moiety can significantly prolong the half-life of a compound.

-

Modulation of Lipophilicity and Solubility: The introduction of fluorine generally increases lipophilicity (LogP). The 3,3-difluorocyclobutyl group offers a nuanced way to fine-tune this property to optimize cell permeability and solubility.

-

Conformational Rigidity: The cyclobutane ring imposes a degree of conformational rigidity on the molecule, which can lead to a more favorable entropy of binding to a biological target, thus improving potency.

-

Receptor Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or hydrogen bonding interactions with protein targets, potentially enhancing binding affinity.

A recent study highlighted the successful incorporation of a difluorocyclobutyl moiety into a new class of glucagon-like peptide-1 receptor (GLP-1R) agonists. This modification led to potent compounds with reduced inhibition of the hERG potassium channel, a critical factor in cardiac safety[6]. This demonstrates the potential of this scaffold to address key challenges in drug development.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-(3,3-difluorocyclobutyl)ethan-1-ol is not available, general precautions for handling fluorinated organic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid contact with skin and eyes. Do not inhale vapors. The compound may be irritating to the respiratory system and skin.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Some suppliers recommend cold-chain transportation and storage at 2-8°C. Keep away from strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

In all cases of exposure, seek immediate medical attention.

-

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-(3,3-difluorocyclobutyl)ethan-1-ol represents a promising and strategic building block for the synthesis of next-generation pharmaceuticals. Its unique structural and electronic properties, stemming from the gem-difluorinated cyclobutane ring, offer medicinal chemists a valuable tool for overcoming common challenges in drug design, such as metabolic instability and off-target effects. While further experimental characterization is warranted, the predicted properties and plausible synthetic routes outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

-

Predicting the metabolic pathways of small molecules based on their physicochemical properties. PubMed. Available at: [Link]

-

Deep Learning Methods to Help Predict Properties of Molecules from SMILES. National Institutes of Health (NIH). Available at: [Link]

-

In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. Available at: [Link]

-

A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. MDPI. Available at: [Link]

-

A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Sci-Hub. Available at: [Link]

-

A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. Available at: [Link]

-

A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Sci-Hub. Available at: [Link]

-

Fluorine Safety Data Sheet (SDS). Scribd. Available at: [Link]

-

FLUORINE. Occupational Safety and Health Administration (OSHA). Available at: [Link]

-

Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. ACS Publications. Available at: [Link]

-

The Grignard Reaction. University of Missouri–St. Louis. Available at: [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Available at: [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. Available at: [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

-

3,3-Difluorocyclobutanol. PubChem. Available at: [Link]

-

Reactions with Grignard Reagents. Chemistry LibreTexts. Available at: [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]

-

Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. ACS Publications. Available at: [Link]

-

3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: [Link]

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. Available at: [Link]

-

3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. Available at: [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]

-

Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. ResearchGate. Available at: [Link]

- 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3...Google Patents.

-

Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. National Institutes of Health (NIH). Available at: [Link]

Sources

physical properties of 1-(3,3-difluorocyclobutyl)ethan-1-ol

An In-depth Technical Guide to the Physical Properties of 1-(3,3-difluorocyclobutyl)ethan-1-ol

Abstract: This technical guide provides a comprehensive framework for the characterization of the . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed exploration of the theoretical principles and practical methodologies required for a thorough physical and structural characterization. In the absence of extensive published experimental data for this specific molecule, this guide serves as a foundational manual for its empirical investigation, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.

Introduction and Molecular Profile

1-(3,3-difluorocyclobutyl)ethan-1-ol is a fluorinated secondary alcohol. The presence of the geminal difluoro group on the cyclobutyl ring is a common motif in medicinal chemistry, often introduced to modulate metabolic stability, lipophilicity, and binding affinity. As a chiral alcohol, it serves as a valuable stereospecific building block for more complex pharmaceutical compounds. A precise understanding of its physical properties is paramount for its application in synthesis, formulation, and quality control.

This guide outlines the necessary procedures to determine its fundamental physical characteristics, supported by theoretical predictions based on its molecular structure.

Core Molecular Data

The foundational properties of 1-(3,3-difluorocyclobutyl)ethan-1-ol, derived from its chemical formula, are summarized below. These values are the basis for all subsequent experimental and theoretical analyses.

| Property | Value | Source |

| CAS Number | 1784303-38-3 | [1][2][3] |

| Molecular Formula | C₆H₁₀F₂O | [1][3] |

| Molecular Weight | 136.14 g/mol | [1][4] |

| 2D Structure | N/A |

Determination of Key Physical Properties: Principles and Protocols

The physical state, handling, and application of a compound are dictated by its bulk properties. The following sections detail the principles and step-by-step protocols for determining the boiling point, density, and solubility profile of 1-(3,3-difluorocyclobutyl)ethan-1-ol.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5] It is a critical indicator of volatility and is strongly influenced by intermolecular forces. For 1-(3,3-difluorocyclobutyl)ethan-1-ol, the primary intermolecular forces are:

-

Hydrogen Bonding: Due to the hydroxyl (-OH) group. This is the strongest force and is expected to significantly elevate the boiling point compared to non-hydroxylated analogues.

-

Dipole-Dipole Interactions: Arising from the polar C-F bonds.

-

Van der Waals Forces: Dependent on the molecular size and surface area.

This method is ideal for small sample quantities.

Apparatus:

-

Thiele tube or similar oil bath apparatus

-

High-temperature thermometer

-

Capillary tube (sealed at one end)

-

Fusion tube or small test tube

-

Heat source (e.g., Bunsen burner with careful application)

Procedure:

-

Preparation: Seal one end of a capillary tube by rotating it in a flame.[6]

-

Sample Loading: Add a small amount (a few milliliters) of 1-(3,3-difluorocyclobutyl)ethan-1-ol into the fusion tube.[5]

-

Assembly: Place the sealed capillary tube (sealed end up) into the fusion tube containing the liquid.[6]

-

Heating: Attach the fusion tube to the thermometer and immerse the assembly in the oil bath. The liquid level should be below the oil level. Heat the apparatus slowly and evenly.[5]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Equilibrium Point: Note the temperature when a rapid and continuous stream of bubbles emerges. This is the point where the vapor pressure of the liquid equals the external pressure.[5]

-

Recording: The temperature recorded at this point is the boiling point. For accuracy, repeat the measurement and average the results.[7]

Density

Density (ρ) is the mass of a substance per unit volume (ρ = m/V) and is an essential parameter for solvent-related calculations, process scale-up, and purity assessment.[8]

This protocol provides a straightforward method for accurately measuring liquid density.

Apparatus:

-

Digital balance (accurate to at least 0.001 g)

-

Graduated cylinder or volumetric flask (e.g., 10 mL or 25 mL)

-

Thermometer

Procedure:

-

Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the digital balance and tare it to zero, or record its mass (m₁).[8][9]

-

Volume Measurement: Carefully add a precise volume of 1-(3,3-difluorocyclobutyl)ethan-1-ol to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[8]

-

Mass of Filled Cylinder: Place the graduated cylinder with the liquid back on the balance and record the total mass (m₂).[9]

-

Temperature: Record the temperature of the liquid, as density is temperature-dependent.

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁.

-

Calculate the density using the formula: ρ = m_liquid / V_liquid.[8]

-

-

Validation: Repeat the measurement two more times and calculate the average density to ensure precision.[9]

Solubility Profile

Solubility provides critical insights into the polarity of a molecule and is fundamental to purification (crystallization, extraction), formulation, and chromatography.[10] The principle of "like dissolves like" governs solubility behavior.[10] 1-(3,3-difluorocyclobutyl)ethan-1-ol possesses a polar hydroxyl group, capable of hydrogen bonding with protic solvents like water, and a larger, semi-polar difluorinated hydrocarbon body, which should confer solubility in organic solvents.

This workflow systematically classifies the compound based on its solubility in a range of solvents, providing information about its functional groups.[11][12]

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer

Procedure:

-

Sample Preparation: In a series of labeled test tubes, add approximately 25 mg of 1-(3,3-difluorocyclobutyl)ethan-1-ol.

-

Solvent Addition: To each tube, add 0.75 mL of a single test solvent in small portions, shaking vigorously after each addition.[11]

-

Observation: Observe whether the compound dissolves completely. Classify as "soluble" or "insoluble."

-

Test Solvents (in logical order):

-

Water (H₂O): Tests for low molecular weight polar compounds. The presence of the -OH group may confer partial solubility. If soluble, test with litmus paper to check for acidity/basicity.

-

Diethyl Ether (Et₂O): Tests for broad-spectrum solubility of organic compounds.

-

5% Sodium Hydroxide (NaOH): Tests for acidic functional groups. Insoluble in water but soluble here indicates an acid.

-

5% Sodium Bicarbonate (NaHCO₃): Differentiates strong acids (soluble) from weak acids (insoluble).[11]

-

5% Hydrochloric Acid (HCl): Tests for basic functional groups (e.g., amines).[11]

-

Cold, Concentrated Sulfuric Acid (H₂SO₄): Tests for compounds with oxygen, nitrogen, or unsaturation. Alcohols are protonated and dissolve.

-

The following diagram illustrates the decision-making process for the solubility analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Search by substructure for IR spectra and compare [cheminfo.org]

- 3. researchgate.net [researchgate.net]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 7. IR spectra prediction [cheminfo.org]

- 8. d-nb.info [d-nb.info]

- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.ualberta.ca [sites.ualberta.ca]

- 11. Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. edu.rsc.org [edu.rsc.org]

A Technical Guide to the NMR Spectral Analysis of 1-(3,3-difluorocyclobutyl)ethan-1-ol: Predictive Insights and Methodological Best Practices

Abstract: The strategic incorporation of fluorinated motifs, such as the 3,3-difluorocyclobutyl group, is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity. 1-(3,3-difluorocyclobutyl)ethan-1-ol represents a key chiral building block possessing this valuable scaffold. Unambiguous structural characterization is paramount for its effective use in drug discovery and development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 1-(3,3-difluorocyclobutyl)ethan-1-ol. Beyond a simple data sheet, this document serves as a whitepaper for researchers, detailing the theoretical basis for the expected spectral features and outlining robust, field-proven experimental protocols for acquiring and validating the data. We emphasize the causality behind experimental choices to ensure reproducible, high-fidelity results.

Part 1: Predicted NMR Spectral Data and Structural Rationale

A thorough understanding of the expected NMR landscape is critical before undertaking experimental work. This predictive analysis is grounded in established principles of chemical shifts, spin-spin coupling, and the known electronic effects of hydroxyl and gem-difluoro substituents.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-consistent numbering scheme will be used throughout this guide. The presence of a chiral center at C5 will render the geminal fluorine atoms (F1, F2) and the protons on C2 and C4 diastereotopic.

Caption: Numbering scheme for 1-(3,3-difluorocyclobutyl)ethan-1-ol.

Predicted ¹H NMR Spectrum

The proton spectrum is anticipated to be complex due to overlapping signals of the cyclobutyl ring and various long-range couplings involving fluorine.

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H-O (hydroxyl) | 1.5 - 3.0 | Broad Singlet (br s) | N/A | Chemical shift is concentration and solvent dependent. Rapid exchange broadens the signal. |

| H5 (methine) | 3.8 - 4.1 | Multiplet (m) or dddq | ³JHH ≈ 6-7 (to H6), ³JHH ≈ 7-9 (to H1), ⁴JHF (to F1/F2) | Deshielded by the adjacent hydroxyl group. Coupled to the C6 methyl protons, the C1 methine proton, and potentially long-range to the fluorine atoms. |

| H6 (methyl) | 1.2 - 1.4 | Doublet (d) | ³JHH ≈ 6-7 (to H5) | Standard aliphatic methyl group coupled to the single adjacent methine proton (H5). |

| H1 (methine) | 2.5 - 2.9 | Multiplet (m) | ²JHH, ³JHH, ³JHF | Complex coupling to H2, H4, H5, and the gem-difluoro group. |

| H2, H4 (methylene) | 2.0 - 2.8 | Overlapping Multiplets (m) | ²JHH, ³JHH, ²JHF, ³JHF | Diastereotopic protons with complex geminal and vicinal couplings to other ring protons and significant coupling to the fluorine atoms. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is highly informative, especially due to the characteristic splitting patterns caused by C-F coupling.

| Assignment | Predicted δ (ppm) | Predicted Multiplicity (¹³C{¹H}) | Coupling Constants (J, Hz) | Rationale |

| C3 (CF₂) | 115 - 125 | Triplet (t) | ¹JCF ≈ 280-300 | The carbon directly bonded to two fluorine atoms exhibits a large one-bond coupling, resulting in a characteristic triplet.[1] |

| C5 (CHOH) | 68 - 75 | Singlet or small multiplet | ³JCF ≈ 2-5 | Standard chemical shift for a secondary alcohol carbon. May show small three-bond coupling to fluorine. |

| C1 (CH) | 40 - 48 | Triplet (t) | ²JCF ≈ 20-25 | The proximity to the electronegative CF₂ group causes a downfield shift and a significant two-bond C-F coupling. |

| C2, C4 (CH₂) | 30 - 38 | Triplet (t) | ²JCF ≈ 20-25 | These carbons are equivalent by symmetry in a simplified model, but diastereotopicity could lead to distinct signals. Both will show two-bond C-F coupling. |

| C6 (CH₃) | 20 - 25 | Singlet or small multiplet | ⁴JCF ≈ 1-3 | Typical aliphatic methyl carbon shift. May exhibit very small four-bond coupling to fluorine. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to its wide chemical shift range and 100% natural abundance.[2][3]

| Assignment | Predicted δ (ppm) vs. CFCl₃ | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |

| F1, F2 | -90 to -115 | Multiplet (m) or two separate multiplets | ²JFF, ²JFH, ³JFH | The geminal fluorines are diastereotopic due to the C5 chiral center, potentially leading to two distinct signals. Each will be coupled to the other (²JFF) and to the protons on C2 and C4. The chemical shift range is typical for aliphatic gem-difluorides.[4][5] |

Part 2: Experimental Protocols for Structural Verification

The following protocols are designed as a self-validating system to ensure unambiguous structural elucidation. Adherence to these methodologies provides the basis for trustworthy and reproducible characterization.

Workflow for Complete NMR Characterization

A multi-step approach involving 1D and 2D NMR techniques is essential for full structural assignment.

Caption: Experimental workflow for unambiguous structural validation.

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is the foundation of high-quality NMR data. The choice of solvent is critical to ensure analyte solubility and to avoid overlapping signals with the analyte.[6][7]

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) as the primary solvent due to its excellent solubilizing properties for moderately polar organic compounds and its well-characterized residual solvent peaks. If the hydroxyl proton exchange needs to be slowed or if hydrogen bonding is of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

-

Sample Weighing: Accurately weigh 5-10 mg of 1-(3,3-difluorocyclobutyl)ethan-1-ol.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial before transferring to a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the CDCl₃ sample to serve as the 0.00 ppm reference for both ¹H and ¹³C spectra. For DMSO-d₆, the residual solvent peak is typically used as a secondary reference.

-

Homogenization: Gently vortex the NMR tube to ensure a homogenous solution.

Protocol 2: 1D Spectra Acquisition

Rationale: 1D spectra provide the primary information on chemical shifts, multiplicities, and integration. Optimizing acquisition parameters is key to achieving high resolution and signal-to-noise.

A. ¹H NMR Acquisition (500 MHz Spectrometer):

-

Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Spectral Width: Set to a range of -2 to 12 ppm to ensure all signals, including potentially broad hydroxyl protons, are captured.

-

Pulse Angle: Use a 30° pulse angle to allow for a shorter relaxation delay without saturating the signals.

-

Relaxation Delay (D1): Set to 2.0 seconds. For accurate integration, this should be increased to 5 times the longest T₁ of the protons of interest.

-

Number of Scans: Acquire 16 or 32 scans for a good signal-to-noise ratio.

-

-

Processing: Apply a line broadening (LB) of 0.3 Hz using an exponential multiplication function before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectrum manually.

B. ¹³C{¹H} NMR Acquisition (125 MHz Spectrometer):

-

Acquisition Parameters:

-

Spectral Width: Set to a range of -10 to 220 ppm.

-

Decoupling: Use a standard broadband proton decoupling sequence (e.g., zgpg30).

-

Relaxation Delay (D1): Set to 2.0 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for quantitative observation.

-

Number of Scans: Acquire 1024 or more scans, as ¹³C has a low natural abundance.[8]

-

-

DEPT-135 Experiment: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. This is a crucial step for validating assignments of the cyclobutyl ring carbons.

C. ¹⁹F NMR Acquisition (470 MHz Spectrometer):

-

Acquisition Parameters:

-

Spectral Width: Set to a wide range, for example, +50 to -250 ppm, to ensure capture of all fluorine signals.[4]

-

Proton-Coupled Spectrum: First, run a standard ¹⁹F experiment to observe H-F couplings.

-

Proton-Decoupled Spectrum (¹⁹F{¹H}): Run a second experiment with broadband proton decoupling. Comparing the coupled and decoupled spectra is the most reliable way to determine H-F coupling constants and simplify complex multiplets.[3]

-

Number of Scans: 64 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus.[9]

-

Protocol 3: 2D NMR for Definitive Assignment

Rationale: 2D NMR experiments are essential to create a self-validating dataset by unambiguously connecting atoms through their bond and through-space correlations.

Caption: Relationship between 1D and 2D NMR for structural validation.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. It will be critical for tracing the connectivity within the cyclobutyl ring and confirming the coupling between H5 (methine) and H6 (methyl).

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is the most reliable way to assign the carbon signals for C1, C2, C4, C5, and C6 based on their already-assigned proton resonances.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key expected correlations to look for include:

-

H6 protons to the C5 and C1 carbons.

-

H5 proton to the C1 and C6 carbons.

-

H2/H4 protons to the C3 (CF₂) carbon, confirming the proximity of these methylenes to the gem-difluoro group.

-

By systematically applying these 1D and 2D NMR experiments, a researcher can build an irrefutable body of evidence to confirm the precise structure of 1-(3,3-difluorocyclobutyl)ethan-1-ol, providing the trustworthiness required for subsequent research and development activities.

References

- Royal Society of Chemistry.

- Chernykh, A. V., et al. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- Roberts, J. D. Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Journal of the American Chemical Society.

- Gerig, J. T. Fluorine NMR. University of California, Santa Barbara.

- Defense Technical Information Center. Fluorine-19 Nuclear Magnetic Resonance.

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

- ChemicalBook. 2-(3,3-difluorocyclobutyl)ethan-1-ol(1056467-54-9) 1H NMR spectrum.

- University of Reading. 19Flourine NMR.

- Alfa Chemistry. 19F NMR Chemical Shift Table.

- University of Wisconsin-Madison. 19F NMR Reference Standards.

- Compound Interest. A Guide to 13C NMR Chemical Shift Values.

- Oregon St

- Doc Brown's Chemistry. Cyclobutane low high resolution H-1 proton nmr spectrum.

- Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- Nanalysis Corp.

- 13C NMR Spectroscopy Guide.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. colorado.edu [colorado.edu]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. utsouthwestern.edu [utsouthwestern.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. biophysics.org [biophysics.org]

A Comprehensive Technical Guide to the Characterization of 1-(3,3-Difluorocyclobutyl)ethan-1-ol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rising Importance of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The 3,3-difluorocyclobutyl moiety, in particular, has emerged as a highly valuable structural motif. It often serves as a bioisosteric replacement for sterically demanding or metabolically labile groups, such as gem-dimethyl or carbonyl functionalities. This substitution can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, without drastically altering its core geometry.

This guide focuses on 1-(3,3-difluorocyclobutyl)ethan-1-ol , a key chiral building block that provides a direct entry point for introducing this advantageous scaffold into more complex pharmaceutical intermediates. The precise and thorough characterization of this alcohol is paramount. For researchers, scientists, and drug development professionals, an unassailable understanding of its structure, purity, and properties is the foundation upon which successful discovery programs are built. This document provides an in-depth, multi-technique approach to the definitive characterization of this compound, grounded in established analytical principles and field-proven methodologies.

Physicochemical and Safety Profile

A foundational understanding begins with the compound's basic properties and handling requirements.

Properties Summary

The following table summarizes the key physicochemical identifiers for 1-(3,3-difluorocyclobutyl)ethan-1-ol.

| Property | Value | Source |

| CAS Number | 1784303-38-3 | [CymitQuimica][1], [BLDpharm][2] |

| Molecular Formula | C₆H₁₀F₂O | [CymitQuimica][1] |

| Molecular Weight | 136.14 g/mol | [CymitQuimica][1] |

| Appearance | Predicted: Colorless liquid | N/A |

| Purity (Typical) | >95% | [CymitQuimica][1] |

| InChI Key | MOJVSYLIEDZMHB-UHFFFAOYSA-N | [CymitQuimica][1] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(3,3-difluorocyclobutyl)ethan-1-ol is not widely available, its structure as a secondary alcohol suggests analogous handling precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Fire Safety: The compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (carbon dioxide, dry chemical).[3]

-

Incompatibilities: Avoid strong oxidizing agents.[3]

-

Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.[3]

Synthesis and Purification

The most direct and logical synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol is through the reduction of its corresponding ketone precursor, 1-(3,3-difluorocyclobutyl)ethan-1-one (CAS: 1621223-57-1).[4][5] Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its high selectivity for aldehydes and ketones, operational simplicity, and enhanced safety profile compared to more aggressive hydrides like lithium aluminum hydride (LiAlH₄).[6][7]

Synthetic Workflow Diagram

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

The Emergence of a Key Building Block: A Technical Guide to the Synthesis and Significance of 1-(3,3-Difluorocyclobutyl)ethan-1-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the gem-difluorocyclobutyl group has garnered significant attention as a bioisosteric replacement for carbonyl groups and as a means to introduce conformational rigidity. This guide provides a comprehensive overview of the synthesis, properties, and applications of 1-(3,3-difluorocyclobutyl)ethan-1-ol, a chiral secondary alcohol that serves as a valuable building block in the synthesis of complex pharmaceutical agents. While a singular "discovery" paper for this compound is not prominent in the literature, its emergence is intrinsically linked to the broader development of fluorinated scaffolds in drug discovery. This guide will detail the logical and scientifically robust synthetic pathways, provide field-proven experimental protocols, and discuss the underlying principles that make this molecule a significant tool for drug development professionals.

Introduction: The Strategic Value of the gem-Difluorocyclobutyl Moiety

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and membrane permeability. The gem-difluoromethylene (CF2) group is of particular interest as it acts as a lipophilic bioisostere of a carbonyl or ether oxygen, while also being metabolically robust. When incorporated into a cyclobutane ring, the resulting 3,3-difluorocyclobutyl moiety offers a unique combination of properties:

-

Conformational Constraint: The four-membered ring imparts a degree of rigidity to the molecular structure, which can be advantageous for optimizing ligand-target interactions.

-

Metabolic Stability: The C-F bonds are exceptionally strong, rendering the gem-difluoro group resistant to oxidative metabolism, a common pathway for drug degradation.

-

Modulation of Physicochemical Properties: The electronegativity of the fluorine atoms can influence the acidity or basicity of neighboring functional groups and alter the molecule's polarity and lipophilicity.

1-(3,3-Difluorocyclobutyl)ethan-1-ol (CAS No. 1784303-38-3 for the racemate) emerges as a key building block that provides a handle for introducing this valuable difluorocyclobutyl scaffold into more complex molecules. Its secondary alcohol functionality allows for a variety of subsequent chemical transformations, making it a versatile intermediate in multi-step synthetic campaigns.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol can be logically approached through two primary retrosynthetic disconnections, both of which are well-established and robust chemical transformations.

Figure 1: Retrosynthetic analysis of 1-(3,3-difluorocyclobutyl)ethan-1-ol.

Route A: Grignard Reaction on 3,3-Difluorocyclobutanecarbaldehyde

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds.[1][2] In this approach, the nucleophilic carbon of a methyl Grignard reagent (e.g., methylmagnesium bromide) attacks the electrophilic carbonyl carbon of 3,3-difluorocyclobutanecarbaldehyde. This pathway is highly efficient for constructing secondary alcohols.[1]

Route B: Reduction of 1-(3,3-Difluorocyclobutyl)ethan-1-one

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. This route utilizes a commercially available ketone precursor, 1-(3,3-difluorocyclobutyl)ethan-1-one (CAS No. 1621223-57-1), and a suitable reducing agent, such as sodium borohydride. This method is often preferred for its operational simplicity and the mild reaction conditions.

Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key experimental choices.

Protocol for Route A: Synthesis via Grignard Addition

This protocol is adapted from established procedures for Grignard reactions with aldehydes.[1]

Objective: To synthesize 1-(3,3-difluorocyclobutyl)ethan-1-ol via the addition of methylmagnesium bromide to 3,3-difluorocyclobutanecarbaldehyde.

Figure 2: Workflow for the Grignard synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol.

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 3,3-Difluorocyclobutanecarbaldehyde | 1246765-49-0 | 120.10 | 10 | 1.0 |

| Methylmagnesium bromide (3.0 M in Et2O) | 75-16-1 | - | 12 | 1.2 |

| Anhydrous Diethyl Ether (Et2O) | 60-29-7 | 74.12 | - | - |

| Saturated Aqueous NH4Cl | 12125-02-9 | 53.49 | - | - |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | - | - |

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature. The use of anhydrous conditions is critical as Grignard reagents are strong bases and will react with water.[2]

-

Reactant Addition: To the flask, add a solution of 3,3-difluorocyclobutanecarbaldehyde (1.0 eq) in anhydrous diethyl ether (10 mL per mmol of aldehyde).

-

Grignard Reagent Addition: Cool the flask to 0 °C in an ice bath. Add the methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.[1] The slow, dropwise addition is necessary to control the exothermic nature of the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(3,3-difluorocyclobutyl)ethan-1-ol.

Protocol for Route B: Synthesis via Ketone Reduction

This protocol is based on standard procedures for the reduction of ketones using sodium borohydride.

Objective: To synthesize 1-(3,3-difluorocyclobutyl)ethan-1-ol via the reduction of 1-(3,3-difluorocyclobutyl)ethan-1-one.

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 1-(3,3-Difluorocyclobutyl)ethan-1-one | 1621223-57-1 | 134.13 | 10 | 1.0 |

| Sodium Borohydride (NaBH4) | 16940-66-2 | 37.83 | 15 | 1.5 |

| Methanol (MeOH) | 67-56-1 | 32.04 | - | - |

| Deionized Water | 7732-18-5 | 18.02 | - | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |

| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | - | - |

Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3,3-difluorocyclobutyl)ethan-1-one (1.0 eq) in methanol (10 mL per mmol of ketone).

-

Reductant Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control the initial effervescence.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by flash column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

While specific, publicly disclosed drug candidates containing the 1-(3,3-difluorocyclobutyl)ethan-1-ol moiety are not readily identifiable, its value lies in its role as a versatile building block for creating analogues of existing drugs or novel chemical entities. The chiral center and the secondary alcohol provide multiple avenues for further chemical elaboration.

The primary application is in the synthesis of compounds where the 3,3-difluorocyclobutyl group serves as a bioisosteric replacement for other chemical groups, a common strategy in lead optimization to improve drug-like properties.

Conclusion

1-(3,3-Difluorocyclobutyl)ethan-1-ol stands as a testament to the ongoing evolution of synthetic chemistry to meet the demands of modern drug discovery. While its formal "discovery" may be embedded within the broader history of fluorinated compound synthesis, its utility is clear. The robust and scalable synthetic routes, primarily through Grignard addition to the corresponding aldehyde or reduction of the ketone, make it an accessible and valuable tool for medicinal chemists. The unique combination of conformational rigidity and metabolic stability conferred by the gem-difluorocyclobutyl moiety ensures that this building block and its derivatives will continue to play a significant role in the development of next-generation therapeutics.

References

-

Allschoolabs. 1-(3,3-difluorocyclobutyl)ethan-1-ol – 97%, high purity , CAS No.1784303-38-3. [Link]

-

Chemistry LibreTexts (2024). 7: The Grignard Reaction (Experiment). [Link]

-

PubChem. 3,3-Difluorocyclobutane-1-carbaldehyde. [Link]

Sources

Spectroscopic Analysis of 1-(3,3-difluorocyclobutyl)ethan-1-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of 1-(3,3-difluorocyclobutyl)ethan-1-ol. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed predicted analysis. By examining the influence of the difluorocyclobutyl moiety and the hydroxyl group on the spectral features, this guide offers a robust framework for the structural elucidation and characterization of this fluorinated alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing both theoretical grounding and practical insights into the spectroscopic analysis of novel fluorinated organic molecules.

Introduction: The Significance of Fluorinated Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The 3,3-difluorocyclobutyl group, in particular, is an increasingly popular bioisostere for carbonyls and gem-dimethyl groups, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. The target molecule, 1-(3,3-difluorocyclobutyl)ethan-1-ol (CAS No. 1784303-38-3), serves as a valuable chiral building block in the synthesis of complex pharmaceutical agents.[1][2] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and definitive structural confirmation.

This guide will systematically deconstruct the predicted spectroscopic data for 1-(3,3-difluorocyclobutyl)ethan-1-ol, providing a detailed rationale for the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Predicted Spectroscopic Landscape

The structure of 1-(3,3-difluorocyclobutyl)ethan-1-ol presents a unique combination of functional groups and stereochemistry that will manifest in its various spectra. The presence of a chiral center at the carbon bearing the hydroxyl group, coupled with the rigid, fluorinated cyclobutane ring, dictates a complex and informative spectroscopic fingerprint.

Caption: Predicted ¹H NMR correlations for the target molecule.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy is a powerful technique for determining the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet.

Experimental Protocol (¹³C NMR)

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are crucial for quantitative accuracy, especially for quaternary carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

Predicted Spectral Data and Interpretation

The presence of two highly electronegative fluorine atoms will have a significant impact on the chemical shifts of the cyclobutyl ring carbons.

| Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment | Rationale |

| ~ 115 - 125 (t) | C | C F₂ | The carbon atom bonded to two fluorine atoms will be significantly downfield and will appear as a triplet due to one-bond C-F coupling. This is a highly characteristic signal. |

| ~ 68 - 72 | CH | C H-OH | The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom. |

| ~ 40 - 45 | CH | C H (ring) | The methine carbon of the cyclobutyl ring. |

| ~ 30 - 35 (t) | CH₂ | C H₂ (ring) | The methylene carbons of the cyclobutyl ring will be shifted due to the gem-difluoro group and will likely appear as a triplet due to two-bond C-F coupling. |

| ~ 20 - 25 | CH₃ | C H₃ | The methyl carbon is expected in the typical aliphatic region. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (IR)

-

Sample Preparation: The spectrum can be obtained from a neat thin film of the liquid sample between two potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be taken and subtracted from the sample spectrum.

Predicted Spectral Data and Interpretation

The IR spectrum will be dominated by absorptions corresponding to the O-H, C-H, C-O, and C-F bonds.

| Predicted Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3600 - 3200 | Strong, Broad | O-H stretch | Alcohol |

| ~ 3000 - 2850 | Medium-Strong | C-H stretch | Aliphatic |

| ~ 1470 - 1430 | Medium | C-H bend | CH₂/CH₃ |

| ~ 1300 - 1000 | Strong | C-F stretch | gem-difluoroalkane |

| ~ 1150 - 1050 | Strong | C-O stretch | Secondary Alcohol |

The broad O-H stretching band is a key diagnostic feature of the alcohol functional group. [3][4][5][6]The strong absorptions in the 1300-1000 cm⁻¹ region due to C-F stretching are characteristic of fluorinated compounds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Experimental Protocol (MS)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Spectral Data and Interpretation

The molecular formula of 1-(3,3-difluorocyclobutyl)ethan-1-ol is C₆H₁₀F₂O, with a molecular weight of 136.14 g/mol .

-

Molecular Ion (M⁺): Under EI conditions, the molecular ion peak at m/z = 136 may be weak or absent due to the lability of the alcohol.

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A prominent peak at m/z = 121 ([M-15]⁺) is expected from the cleavage of the C5-C6 bond.

-

Loss of water (-H₂O): A peak at m/z = 118 ([M-18]⁺) from the elimination of water is a common fragmentation for alcohols.

-

Alpha-cleavage: Cleavage of the C1-C5 bond would lead to a fragment at m/z = 91 (C₄H₅F₂⁺).

-

Fragment corresponding to the side chain: A peak at m/z = 45 ([CH₃CHOH]⁺) is highly characteristic of the ethan-1-ol moiety.

-

Conclusion: A Unified Spectroscopic Portrait

The comprehensive, albeit predictive, spectroscopic analysis presented in this guide provides a robust foundation for the identification and characterization of 1-(3,3-difluorocyclobutyl)ethan-1-ol. The synergistic interpretation of ¹H NMR, ¹³C NMR, IR, and MS data offers a self-validating system for structural confirmation. The characteristic signals, such as the triplet for the CF₂ carbon in the ¹³C NMR, the broad O-H stretch in the IR, and the specific fragmentation patterns in the mass spectrum, create a unique and unambiguous spectroscopic fingerprint for this important fluorinated building block. This guide underscores the power of a multi-technique spectroscopic approach in modern chemical research and development.

References

-

Allschoolabs. 1-(3,3-difluorocyclobutyl)ethan-1-ol - 97%, high purity, CAS No. 1784303-38-3. Available at: [Link]

-

Chemsrc. (R)-1-(3,3-Difluorocyclobutyl)ethanol | CAS#:2198170-20-4. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002176). Available at: [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

The Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Available at: [Link]

-

Organic Spectroscopy International. Examples 13C NMR Spectra. Available at: [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108). Available at: [Link]

-

University of Wisconsin-Platteville. 13C NMR. Available at: [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

-

The Royal Society of Chemistry. 3. Infrared spectroscopy. Available at: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm. Available at: [Link]

-

OpenStax. 29.6 Infrared (IR) Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. Identifying the Presence of Particular Groups. Available at: [Link]

-

National Institute of Standards and Technology. 3,3,3-Trifluoro-1-propanol. Available at: [Link]

-

National Institute of Standards and Technology. Ethanol. Available at: [Link]

-

National Institute of Standards and Technology. Ethane, 1,1-difluoro-. Available at: [Link]

-